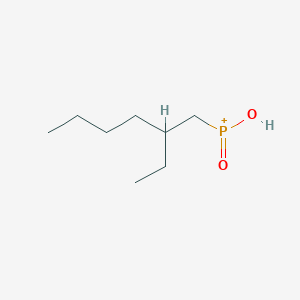
(2-Ethylhexyl)(hydroxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylhexyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C8H19O2P. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethylhexyl group, a hydroxy group, and an oxophosphanium group, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(hydroxy)oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
化学反应分析
Types of Reactions
(2-Ethylhexyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonium salts .
科学研究应用
(2-Ethylhexyl)(hydroxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
作用机制
The mechanism of action of (2-Ethylhexyl)(hydroxy)oxophosphanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular membranes, affecting their permeability and function .
相似化合物的比较
Similar Compounds
2-Ethylhexyl salicylate: Used as a UV filter in sunscreens.
2-Ethylhexyl palmitate: Employed in cosmetics and personal care products.
2-Ethylhexyl phosphate: Utilized as a plasticizer and flame retardant.
Uniqueness
(2-Ethylhexyl)(hydroxy)oxophosphanium stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions, making it valuable for diverse applications in research and industry .
属性
CAS 编号 |
13287-27-9 |
|---|---|
分子式 |
C8H18O2P+ |
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-ethylhexyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H17O2P/c1-3-5-6-8(4-2)7-11(9)10/h8H,3-7H2,1-2H3/p+1 |
InChI 键 |
NBCCEABOSLXONZ-UHFFFAOYSA-O |
规范 SMILES |
CCCCC(CC)C[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















